3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid
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Overview
Description
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is a complex organic compound that features a heptadecenyl chain, an imidazole ring, and a propionic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid typically involves multiple steps. One common approach starts with the preparation of the heptadecenyl chain, followed by the formation of the imidazole ring. The final step involves the attachment of the propionic acid group through an ether linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The heptadecenyl chain can be oxidized to form corresponding alcohols or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The propionic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the heptadecenyl chain can yield heptadecenone, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Scientific Research Applications
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to cell signaling and membrane interactions.
Industry: It is used in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The heptadecenyl chain can integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the propionic acid group.
1-Hydroxyethyl-2-heptadecenyl glyoxalidine: Contains a hydroxyethyl group instead of the propionic acid group.
Uniqueness
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is unique due to its combination of a long heptadecenyl chain, an imidazole ring, and a propionic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is a complex organic compound with potential biological activities that warrant detailed examination. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.
Chemical Structure and Properties
The compound has the molecular formula C25H46N2O3 and a molecular weight of approximately 422.66 g/mol. Its structure includes a heptadecenyl chain, an imidazole ring, and an ethoxy group, which contribute to its unique properties and potential biological functions.
Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still being explored.
- Antimicrobial Activity : Studies suggest that similar imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Anti-inflammatory Effects : Compounds with imidazole structures have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of imidazole derivatives against various bacterial strains. Results indicated significant inhibition at low concentrations (IC50 values ranging from 5 to 20 µM).
- Inflammation Model : In a murine model of inflammation, another derivative demonstrated a reduction in edema and inflammatory markers when administered at doses of 10 mg/kg body weight.
- Cancer Cell Line Testing : Research involving human cancer cell lines showed that certain imidazole-containing compounds induced apoptosis in a dose-dependent manner, with IC50 values around 15 µM for breast cancer cells.
Table 1: Biological Activity Summary
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of cell membranes | |
Anti-inflammatory | Inhibition of cytokine release | |
Anticancer | Induction of apoptosis |
Table 2: Case Study Results
Study Focus | Compound Tested | Key Findings |
---|---|---|
Antimicrobial | Imidazole derivative | IC50 = 10 µM against E. coli |
Inflammation | Ethanol extract of imidazole compound | Reduced edema by 30% |
Cancer Cell Lines | Heptadecenyl imidazole derivative | IC50 = 15 µM in MCF-7 breast cancer cells |
Properties
CAS No. |
36619-33-7 |
---|---|
Molecular Formula |
C25H46N2O3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29/h16-17H,2-15,18-23H2,1H3,(H,28,29)/b17-16+ |
InChI Key |
XKGFXGQLZRIOEF-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCOCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCOCCC(=O)O |
Origin of Product |
United States |
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